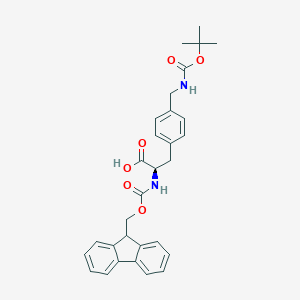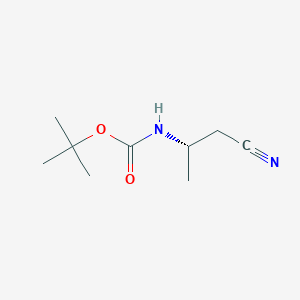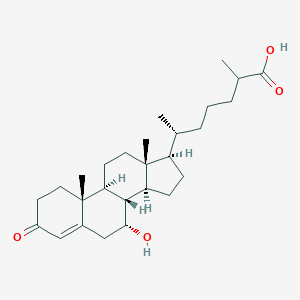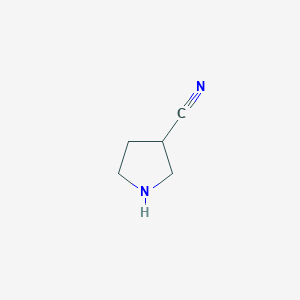![molecular formula C8H12O2 B051304 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 114140-88-4](/img/structure/B51304.png)
3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde is a cyclic compound that has been widely studied for its potential applications in various fields of science. This compound is also known as norcarane-2-carbaldehyde and has a molecular formula of C9H10O2.2.1]heptane-2-carbaldehyde.
作用機序
The mechanism of action of 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. It has been shown to undergo various reactions such as aldol condensation, Michael addition, and Diels-Alder reaction.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde have not been extensively studied. However, it has been shown to have low toxicity and is not considered to be a mutagen or carcinogen.
実験室実験の利点と制限
One of the main advantages of 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde is its versatility as a building block for the synthesis of various natural products and pharmaceuticals. It is also relatively easy to synthesize using various methods. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the study of 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the exploration of its potential applications in the development of new materials such as polymers and liquid crystals. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
In conclusion, 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde is a cyclic compound that has potential applications in various fields of science. Its versatility as a building block for the synthesis of various natural products and pharmaceuticals makes it an important compound for further study. The development of new synthetic methods and the exploration of its potential applications in the development of new materials are important future directions for research on this compound.
合成法
The synthesis of 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde can be achieved through several methods, including the oxidation of norcarane-2-carboxylic acid, the reduction of norcarane-2-carbaldehyde oxime, and the oxidation of norcarane-2-carbaldehyde using potassium permanganate. The most commonly used method is the oxidation of norcarane-2-carboxylic acid using a strong oxidizing agent such as chromium trioxide.
科学的研究の応用
3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde has been studied extensively for its potential applications in various fields of science, including organic synthesis, medicinal chemistry, and material science. It has been used as a building block for the synthesis of various natural products and pharmaceuticals. It has also been studied for its potential applications in the development of new materials such as polymers and liquid crystals.
特性
CAS番号 |
114140-88-4 |
|---|---|
製品名 |
3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
3-hydroxybicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c9-4-7-5-1-2-6(3-5)8(7)10/h4-8,10H,1-3H2 |
InChIキー |
MIXIRUVVRHLDGJ-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C(C2O)C=O |
正規SMILES |
C1CC2CC1C(C2O)C=O |
同義語 |
Bicyclo[2.2.1]heptane-2-carboxaldehyde, 3-hydroxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



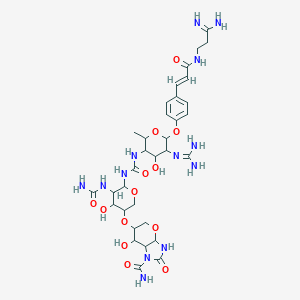

![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)
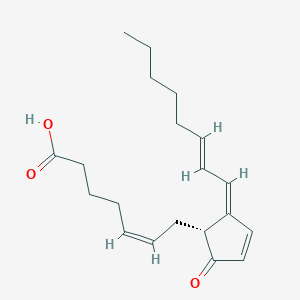
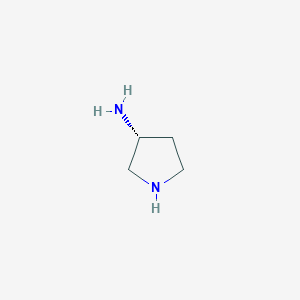
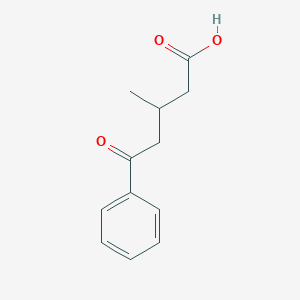
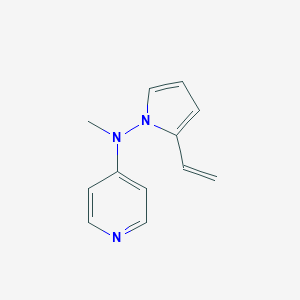
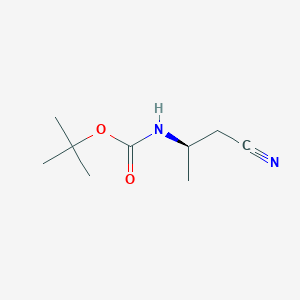
![(R)-Ethyl 2-(3-(1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B51240.png)
![2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B51244.png)
